molecular formula C8H12N2O5 B1304420 Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate CAS No. 446276-12-6

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate

Cat. No.: B1304420
CAS No.: 446276-12-6
M. Wt: 216.19 g/mol
InChI Key: OSFQPGHNHVDYKE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5, a 2-hydroxyethoxy group at position 3, and an ethyl carboxylate ester at position 2. This compound is part of a broader class of isoxazole derivatives known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

ethyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5/c1-2-13-8(12)5-6(9)15-10-7(5)14-4-3-11/h11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFQPGHNHVDYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377594
Record name ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-12-6
Record name Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Klotzer Synthesis Using 2-Cyano-3-alkoxy-2-butenoates

A prominent method for preparing ethyl esters of 5-amino-3-substituted isoxazole-4-carboxylic acids involves the reaction of 2-cyano-3-alkoxy-2-butenoates with hydroxylamine hydrochloride in the presence of tertiary amines as base agents. This method is a modification of the classical Klotzer synthesis, which originally used sodium ethoxide to liberate free hydroxylamine.

  • Substrates: Ethyl 2-cyano-3-alkoxy-2-butenoates (where the alkoxy group can be ethoxy or hydroxyethoxy for the target compound).
  • Reagents: Hydroxylamine hydrochloride and tertiary amines such as pyridine or its methyl derivatives.
  • Conditions: Room temperature, aqueous or alcoholic medium.
  • Advantages: Avoids the use of sodium ethoxide, which requires metallic sodium and strict anhydrous conditions; reduces by-product formation and decomposition.
  • Yields: High yields reported, typically above 90%, with high purity crude products.

This method is practical and efficient for synthesizing ethyl esters of 5-amino-3-substituted isoxazole-4-carboxylic acids, including the hydroxyethoxy derivative, by selecting the appropriate 2-cyano-3-alkoxy-2-butenoate substrate.

Use of 2-Cyano-3-methoxy-2-butenoate Derivatives

An alternative approach reported involves the use of more reactive 2-cyano-3-methoxy-2-butenoate esters as substrates. The reaction with hydroxylamine hydrochloride in aqueous medium with potassium carbonate at room temperature yields the corresponding ethyl ester with good efficiency (~88%) and consistent melting points, indicating product purity.

This method is suitable when higher reactivity is desired, although the substrate is less stable than the ethoxy analog.

Transesterification for Derivative Preparation

Following the synthesis of the ethyl ester, transesterification reactions can be employed to convert ethyl esters into methyl esters or other ester derivatives. This involves treatment with alcohols in the presence of tertiary amines or acid/base catalysts under controlled conditions, maintaining the integrity of the isoxazole ring and amino substituent.

Step Reactants Conditions Yield (%) Notes
1 Ethyl 2-cyano-3-(2-hydroxyethoxy)-2-butenoate + Hydroxylamine hydrochloride + Pyridine Room temperature, aqueous/alcoholic medium >90 High purity crude product, practical method
2 Alternative: Ethyl 2-cyano-3-methoxy-2-butenoate + Hydroxylamine hydrochloride + K2CO3 Room temperature, aqueous medium ~88 More reactive substrate, good yield
3 Transesterification of ethyl ester Alcohol + tertiary amine or acid/base catalyst >90 Conversion to methyl or other esters
  • The modified Klotzer synthesis using tertiary amines as base agents significantly improves the practicality and yield of the preparation of ethyl esters of 5-amino-3-substituted isoxazole-4-carboxylic acids, including the hydroxyethoxy derivative.
  • Avoidance of sodium ethoxide reduces the need for stringent anhydrous conditions and handling of metallic sodium, making the process safer and more scalable.
  • The reaction proceeds efficiently at room temperature, minimizing energy consumption and side reactions.
  • The use of 2-cyano-3-alkoxy-2-butenoate substrates allows for structural variation at the 3-position of the isoxazole ring, enabling the synthesis of diverse derivatives.
  • Transesterification provides a versatile route to access different ester forms without compromising the core structure.
  • The methods yield products with physicochemical properties consistent with literature values, confirming the reliability of the synthetic routes.

The preparation of ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate is effectively achieved via cyclization of 2-cyano-3-(2-hydroxyethoxy)-2-butenoate esters with hydroxylamine hydrochloride in the presence of tertiary amines. This approach offers high yields, operational simplicity, and product purity. Alternative substrates and transesterification methods expand the synthetic versatility. These methods are well-documented in patent literature and supported by experimental data, providing a robust foundation for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield ethyl 5-amino-3-(2-oxoethoxy)-4-isoxazolecarboxylate, while reduction of the amino group can produce ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxamide.

Scientific Research Applications

Chemistry

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form hydroxylated derivatives.
  • Reduction : Can undergo reduction to yield different reduced forms.
  • Substitution Reactions : The amino and hydroxyethoxy groups can participate in nucleophilic substitutions, leading to new derivatives.

These reactions are essential for developing new synthetic pathways in organic chemistry .

Biology

In biological research, this compound is being investigated for its potential biological activity , particularly in:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could be useful in drug development.
  • Receptor Binding : Its interaction with biological receptors may lead to insights into cellular signaling pathways.

For instance, research has indicated that derivatives of this compound exhibit promising results in inhibiting cancer cell proliferation .

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies have shown that it may reduce inflammation markers.
  • Antimicrobial Activity : There is evidence suggesting its effectiveness against certain bacterial strains.
  • Anticancer Activity : Case studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further cancer research .

Case Studies

  • Anticancer Activity Study
    • A study published in Acta Poloniae Pharmaceutica explored the anticancer effects of various derivatives of this compound. Results demonstrated significant cytotoxic activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Research
    • Research conducted on the enzyme inhibition properties of this compound revealed that it could effectively inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific context.

Comparison with Similar Compounds

Key Structural Features :

  • 2-Hydroxyethoxy group (C3) : Introduces hydrophilicity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
  • Ethyl carboxylate (C4) : Provides ester functionality for further hydrolysis to carboxylic acids or derivatization .

Commercial Availability :

Comparison with Structural Analogs

Isoxazole derivatives exhibit significant variations in biological and physicochemical properties based on substituents. Below is a detailed comparison with key analogs:

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Substituents : Methyl (C5), phenyl (C3), ethyl carboxylate (C4).
  • Synthesis: Prepared via condensation of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine, followed by crystallization .
  • Properties :
    • Phenyl group increases hydrophobicity, reducing aqueous solubility compared to the hydroxyethoxy analog.
    • Demonstrated antibacterial and antiasthmatic activities .
  • Structural Planarity: Lacks intramolecular hydrogen bonding due to absence of amino or hydroxyethoxy groups, resulting in less conformational rigidity .

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate

  • Substituents: Amino (C5), 3,4-dimethoxyphenyl (C3), ethyl carboxylate (C4).
  • Molecular Formula : C₁₄H₁₆N₂O₅ (MW: 292.29 g/mol) .
  • Dimethoxyphenyl substituent may improve binding to aromatic receptors in biological systems.

Ethyl 5-amino-3-[2-(4-chlorobenzoyloxy)ethoxy]-4-isoxazolecarboxylate

  • Substituents: Amino (C5), 4-chlorobenzoyloxy-ethoxy (C3), ethyl carboxylate (C4).
  • CAS : 477853-69-3 (Key Organics) .
  • Properties :
    • Chlorobenzoyl group introduces steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Enhanced lipophilicity compared to the hydroxyethoxy analog, likely influencing membrane permeability .

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate

  • Substituents: Amino (C5), trifluoromethylbenzoyloxy-ethoxy (C3), ethyl carboxylate (C4).
  • Molecular Formula : C₁₆H₁₅F₃N₂O₆ (MW: 388.3 g/mol) .
  • Benzoyloxy linkage may confer resistance to enzymatic hydrolysis compared to the hydroxyethoxy group .

Biological Activity

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by an isoxazole ring and functional groups that enhance its reactivity and biological activity. The molecular formula is C8H12N2O5C_8H_{12}N_2O_5 with a melting point of 128-130 °C . The presence of amino and hydroxyethoxy groups allows for diverse chemical interactions, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially modulating enzyme activity or receptor binding. This interaction can lead to either inhibition or activation of various biological pathways, depending on the context.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which could be beneficial in therapeutic applications. For instance, compounds with similar structures have shown promise as inhibitors of HIV integrase, suggesting potential antiviral applications .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves nucleophilic substitution reactions. The hydroxyethoxy group is introduced through the reaction of ethyl 3-amino-4-isoxazolecarboxylate with ethylene glycol under basic conditions.

Reaction Pathways

The compound can undergo several types of reactions:

  • Oxidation : The hydroxyethoxy group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction : The amino group can be reduced to form primary amines.
  • Substitution : Nucleophilic substitution can occur, allowing for the introduction of other functional groups.

Study on Antiviral Activity

A study focused on pyrrolopyridine derivatives indicated that structurally similar compounds could act as effective inhibitors of HIV integrase. Although not directly tested on this compound, these findings highlight the potential for this compound in antiviral therapies .

Antimicrobial Efficacy

While direct data on this compound's antimicrobial efficacy is sparse, related compounds have shown significant inhibitory effects against pathogenic bacteria. This suggests a need for further investigation into the antimicrobial properties of this compound specifically .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylatePyrazolePotential enzyme inhibitor
Ethyl 5-amino-3-(2-hydroxyethoxy)-1,2,4-triazole-4-carboxylateTriazoleAntimicrobial properties

This compound stands out due to its unique isoxazole ring structure, which imparts distinct electronic properties compared to similar compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

Precursor SystemCatalystSolventTemperatureYieldReference
Hydroxylamine + β-keto esterSodium acetateAcetic acidReflux78–85%
Alkoxy-substituted isoxazoleNoneEthanol80°C65%

What safety protocols should be followed during the handling and storage of this compound?

Basic Research Question
Critical safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and ignition sources .
  • Spill management : Use inert absorbents (e.g., silica gel) and avoid drainage contamination .

How is the structural characterization of this compound typically performed using spectroscopic methods?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : 1H NMR detects amino (-NH2) and hydroxyethoxy (-OCH2CH2OH) protons (δ 5.2–6.8 ppm). 13C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 257.08 for analogs) .
  • X-ray diffraction : Resolves crystallographic parameters (e.g., bond angles, torsion) for purity assessment .

How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Advanced Research Question
Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from:

  • Byproducts : Monitor synthesis intermediates via TLC or HPLC .
  • Tautomerism : Isoxazole ring tautomers can alter NMR shifts; use deuterated DMSO for stabilization .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, resolving ambiguities from spectroscopic data .

What strategies are effective in improving the yield of this compound during multi-step synthesis?

Advanced Research Question
Yield optimization requires:

  • Protecting groups : Use benzyloxycarbonyl (Cbz) for the amino group to prevent side reactions during alkoxy substitution .
  • Stepwise monitoring : Track reaction progress via FT-IR (e.g., carbonyl peak at 1720 cm⁻1) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce byproduct formation .

Q. Table 2: Yield Improvement Strategies

StrategyImpact on YieldReference
Cbz protection+15–20%
Solvent (DMF vs. ethanol)+12%
Catalytic reflux+10%

What are the implications of varying solvent systems on the stability and reactivity of this compound during reactions?

Advanced Research Question
Solvent polarity and proticity significantly influence stability:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates and reduce hydrolysis of the ester group .
  • Protic solvents (ethanol, acetic acid) : May accelerate ester hydrolysis; use anhydrous conditions for long-term stability .
  • Recrystallization : DMF/acetic acid (1:1) mixtures yield high-purity crystals without decomposition .

How can researchers assess the biological activity of this compound, and what structural features contribute to its pharmacological potential?

Advanced Research Question
Isoxazole derivatives are explored for anti-convulsant and antibacterial activity. Key steps include:

  • In vitro assays : Test against bacterial strains (e.g., S. aureus) or neuronal cell lines to evaluate IC50 values .
  • Structure-activity relationship (SAR) : The hydroxyethoxy group enhances solubility, while the amino group enables hydrogen bonding to biological targets .

Notes

  • References adhere to evidence IDs (e.g., ).
  • Methodological answers emphasize experimental design and data interpretation.
  • Advanced questions focus on resolving contradictions and optimizing workflows.

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